2-chloro-N-[2-nitro-4-(trifluoromethyl)phenyl]acetamide
Overview
Description
2-chloro-N-[2-nitro-4-(trifluoromethyl)phenyl]acetamide is an organic compound with the molecular formula C9H6ClF3N2O3. This compound is characterized by the presence of a chloro group, a nitro group, and a trifluoromethyl group attached to a phenyl ring, along with an acetamide moiety. It is known for its applications in various fields, including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-nitro-4-(trifluoromethyl)phenyl]acetamide typically involves the following steps:
Nitration: The starting material, 2-chloro-4-(trifluoromethyl)aniline, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the ortho position relative to the chloro group.
Acetylation: The nitrated product is then acetylated using acetic anhydride in the presence of a base such as pyridine to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-nitro-4-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Reduction: The major product is 2-amino-N-[2-nitro-4-(trifluoromethyl)phenyl]acetamide.
Substitution: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Scientific Research Applications
2-chloro-N-[2-nitro-4-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with anti-inflammatory and analgesic properties.
Agrochemicals: The compound is utilized in the development of herbicides and pesticides due to its ability to inhibit specific enzymes in plants and pests.
Material Science: It is employed in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-nitro-4-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme.
Signal Transduction Pathways: It can interfere with signal transduction pathways by modulating the activity of key proteins involved in these pathways.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-[2-nitro-4-(trifluoromethyl)phenyl]acetamide: can be compared with other compounds such as:
Uniqueness
- The presence of the trifluoromethyl group in this compound imparts unique electronic properties, making it more reactive in certain chemical reactions compared to similar compounds without this group.
- Its specific substitution pattern on the phenyl ring also contributes to its distinct chemical behavior and biological activity.
Properties
IUPAC Name |
2-chloro-N-[2-nitro-4-(trifluoromethyl)phenyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3N2O3/c10-4-8(16)14-6-2-1-5(9(11,12)13)3-7(6)15(17)18/h1-3H,4H2,(H,14,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYTMEIIXQFXCOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])NC(=O)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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